N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE
Overview
Description
N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzimidazole ring, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole and oxadiazole intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Benzimidazole Synthesis: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Oxadiazole Formation: The oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Final Coupling: The final step involves coupling the benzimidazole and oxadiazole intermediates with isonicotinic acid or its derivatives under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness, safety, and environmental considerations. This includes the use of continuous flow reactors, automated synthesis equipment, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit angiogenesis by blocking the VEGF-mediated endothelial cell migration and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- 1-(Pyridin-2-ylmethyl)-2,4′-bipiperidine hydrochloride
- 4-(Ethylaminomethyl)pyridine
Uniqueness
N-(4-{1-[(PYRIDIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[4-[1-(pyridin-4-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N7O2/c29-21(15-7-11-23-12-8-15)25-19-18(26-30-27-19)20-24-16-3-1-2-4-17(16)28(20)13-14-5-9-22-10-6-14/h1-12H,13H2,(H,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPADQGIHYVCEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=NC=C3)C4=NON=C4NC(=O)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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